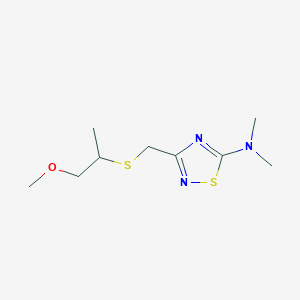
N-(2-aminoethyl)-4-fluoro-2-(trifluoromethyl)benzenesulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)-4-fluoro-2-(trifluoromethyl)benzenesulfonamide;hydrochloride, also known as FEBS or 4F-ethylthio-2,3,5,6-tetrafluorobenzene sulfonamide hydrochloride, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of carbonic anhydrase IX, which is a protein that is overexpressed in many types of cancer cells. In
Mechanism of Action
N-(2-aminoethyl)-4-fluoro-2-(trifluoromethyl)benzenesulfonamide;hydrochloride inhibits carbonic anhydrase IX by binding to the active site of the protein. Carbonic anhydrase IX is involved in the regulation of pH in cancer cells, and inhibition of this protein can lead to decreased cell proliferation and increased cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to inhibit the activity of other carbonic anhydrase isoforms, which may have implications for the treatment of other diseases such as glaucoma and epilepsy. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-aminoethyl)-4-fluoro-2-(trifluoromethyl)benzenesulfonamide;hydrochloride is its potency as an inhibitor of carbonic anhydrase IX. This makes it a useful tool for studying the role of this protein in cancer biology. In addition, this compound has been shown to be selective for carbonic anhydrase IX, which reduces the risk of off-target effects. However, this compound can be difficult to work with due to its low solubility in water and organic solvents. This can make it challenging to prepare solutions for use in experiments.
Future Directions
There are several future directions for research on N-(2-aminoethyl)-4-fluoro-2-(trifluoromethyl)benzenesulfonamide;hydrochloride. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase IX. This could lead to the development of new therapies for cancer that target this protein. Another area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly in the context of other diseases such as glaucoma and epilepsy.
Synthesis Methods
The synthesis of N-(2-aminoethyl)-4-fluoro-2-(trifluoromethyl)benzenesulfonamide;hydrochloride involves the reaction of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride with 2-aminoethanethiol in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain this compound hydrochloride. This synthesis method has been well-established and has been used to produce this compound in large quantities for scientific research.
Scientific Research Applications
N-(2-aminoethyl)-4-fluoro-2-(trifluoromethyl)benzenesulfonamide;hydrochloride has been used in a wide range of scientific research applications. One of its primary uses is as an inhibitor of carbonic anhydrase IX, which is a protein that is overexpressed in many types of cancer cells. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been used as a tool for studying the role of carbonic anhydrase IX in cancer biology.
properties
IUPAC Name |
N-(2-aminoethyl)-4-fluoro-2-(trifluoromethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F4N2O2S.ClH/c10-6-1-2-8(7(5-6)9(11,12)13)18(16,17)15-4-3-14;/h1-2,5,15H,3-4,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDQVISCKAHHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)S(=O)(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclobutyloxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7640273.png)
![2-fluoro-3-methyl-N-[5-(morpholin-4-ylmethyl)pyridin-2-yl]benzamide](/img/structure/B7640280.png)

![4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7640306.png)
![5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7640313.png)
![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol](/img/structure/B7640319.png)



![N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B7640380.png)
![2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B7640385.png)
![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)
